molecular formula C17H32N2O2 B11799504 (S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate

(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate

Cat. No.: B11799504
M. Wt: 296.4 g/mol
InChI Key: ZFQLEKIHOKKTDJ-OAHLLOKOSA-N
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Description

(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl group, an allyl group, and a pyrrolidine ring, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl and allyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl chloride and a base to form the tert-butyl carbamate.

    Allylation: The allyl group can be introduced using allyl bromide or allyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]-N-prop-2-enylcarbamate

InChI

InChI=1S/C17H32N2O2/c1-7-10-19(16(20)21-17(4,5)6)15(14(2)3)13-18-11-8-9-12-18/h7,14-15H,1,8-13H2,2-6H3/t15-/m1/s1

InChI Key

ZFQLEKIHOKKTDJ-OAHLLOKOSA-N

Isomeric SMILES

CC(C)[C@@H](CN1CCCC1)N(CC=C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(CN1CCCC1)N(CC=C)C(=O)OC(C)(C)C

Origin of Product

United States

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